
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrFNO3 and its molecular weight is 362.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor GPR35 Agonist
One significant application of a structurally similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, is its role as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This application is particularly important in the context of pharmaceutical research and development, offering a new pathway to modulate this receptor's activity, which may lead to therapeutic applications for diseases associated with this receptor. The study conducted by Thimm et al. (2013) highlights the compound's high affinity and selectivity towards GPR35, providing a valuable tool for further investigation into the receptor's function and its potential as a drug target (Thimm, D., Funke, M., Meyer, A., & Müller, C., 2013).
Antitumor Activity
Another research application involves the analog 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), demonstrating potent antiproliferative activities against a variety of tumor cell lines. Yin et al. (2013) discovered BENC-511's effectiveness in blocking AKT phosphorylation and inducing cancer cell apoptosis, highlighting the potential of such compounds in cancer research and therapy. This study not only presents a new avenue for antitumor agent development but also emphasizes the importance of structural analogs in enhancing biological activity (Yin, S., Shi, M., Kong, T., Zhang, C.-M., Han, K.-k., Cao, B., Zhang, Z., Du, X., Tang, L.-Q., Mao, X., & Liu, Z., 2013).
Fluorogenic Substrate for Metallo-β-lactamases
Zhang et al. (2013) synthesized a novel fluorogenic substrate for metallo-β-lactamases (MβLs) featuring the core 2-oxo-2H-chromene structure. This substrate, designed for activity assays with MβLs, underscores the versatile utility of chromene derivatives in developing diagnostic tools and studying enzymatic activity, particularly in the context of antibiotic resistance research. The substrate's specific interaction with MβLs presents a method for monitoring enzyme activity, aiding in the understanding and potentially combating β-lactamase-mediated drug resistance (Zhang, Y.-l., Xiao, J.-M., Feng, J.-L., Yang, K.-W., Feng, L., Zhou, L.-S., & Crowder, M., 2013).
Selective Chemosensors
The development of chemosensors utilizing coumarin fluorophores demonstrates another application area for chromene derivatives. Meng et al. (2018) synthesized a compound acting as a highly selective fluorescence chemosensor for detecting Cu^2+ and H_2PO_4^− ions. This research indicates the potential of chromene-based compounds in environmental monitoring, diagnostics, and chemical sensing, showcasing their ability to provide selective, sensitive detection of specific ions, which is crucial for various scientific and industrial applications (Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D., 2018).
Propiedades
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDMOUXKVQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)
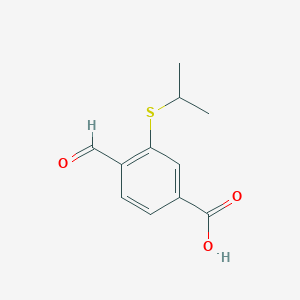

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

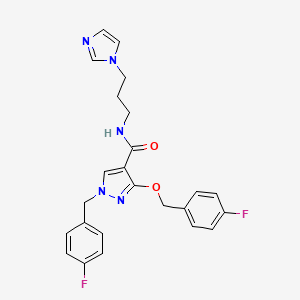
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
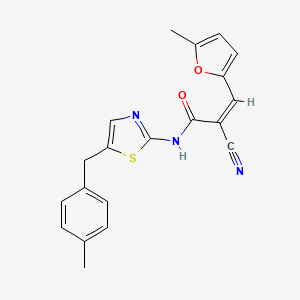
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
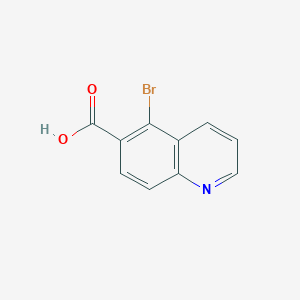
![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)
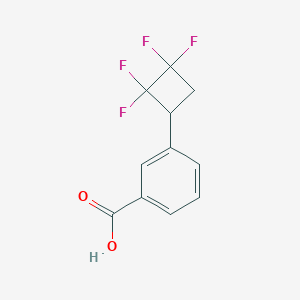
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
